molecular formula C11H11BrINO B1382623 2-Bromo-N-cyclobutyl-5-iodobenzamide CAS No. 1880297-66-4

2-Bromo-N-cyclobutyl-5-iodobenzamide

Cat. No.: B1382623
CAS No.: 1880297-66-4
M. Wt: 380.02 g/mol
InChI Key: WZHNEQHZNFPMQQ-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclobutyl-5-iodobenzamide is a useful research compound. Its molecular formula is C11H11BrINO and its molecular weight is 380.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Nitrogen-Containing Heterocycles

2-Amino-5-bromo-3-iodobenzamide, a compound related to 2-Bromo-N-cyclobutyl-5-iodobenzamide, is utilized as a key synthon for the synthesis of diverse nitrogen-containing heterocyclic compounds. Through palladium-catalyzed Sonogashira cross-coupling with terminal acetylenes, this leads to the formation of 2-amino-3-(arylalkynyl)benzamides. These intermediates, featuring an alkynyl moiety adjacent to a nucleophilic nitrogen atom, undergo further palladium chloride-mediated heteroannulation to yield novel indole derivatives, such as 1-(2-aryl-1H-indol-7-yl)ethanones and 2-aryl-1H-indole-7-carboxamides. These processes highlight the versatility of bromo-iodobenzamide derivatives in constructing complex heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science due to their potential biological and photophysical properties (M. M. Mmonwa & M. Mphahlele, 2016).

Molecular Hybridization and Cyclization Reactions

The molecular hybridization technique, involving initial Claisen-Schmidt aldol condensation followed by sequential palladium-catalyzed Sonogashira cross-coupling and heteroannulation, is applied to append indole moieties to a chalcone framework using bromo-iodobenzamide derivatives. This method showcases the ability to fuse different molecular scaffolds to create complex and functionally diverse organic compounds. Additionally, the boric acid-mediated cyclocondensation of 3-alkynyl-5-bromoanthranilamides with benzaldehyde derivatives, followed by palladium chloride-mediated cyclization, affords the formation of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones, further exemplifying the synthetic utility of these compounds in constructing fused heterocyclic systems with potential pharmacological applications (M. M. Mmonwa & M. Mphahlele, 2016).

Properties

IUPAC Name

2-bromo-N-cyclobutyl-5-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrINO/c12-10-5-4-7(13)6-9(10)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHNEQHZNFPMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=C(C=CC(=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.